6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEREVKJVWUGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363703 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28566-14-5 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-1-pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One and Its Analogues
Classical and Contemporary Synthetic Routes to the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Scaffold
The formation of the this compound core structure is achieved through several established and innovative synthetic pathways. These routes often involve a sequence of reactions, including cyclizations, additions, and functional group manipulations, starting from simple, readily available precursors.
Cyclization Reactions for Core Structure Formation
The fundamental approach to building the bicyclic scaffold of this compound and its derivatives involves the formation of the pyridine (B92270) ring fused to the cyclopentanone (B42830) core. One prominent method is a cyclocondensation reaction. nih.govacs.org This strategy involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, utilizing a sodium alkoxide solution as both the reagent and catalyst. nih.govacs.org
Another effective strategy is the Vilsmeier cyclization reaction, which has been successfully employed to construct the core structure under mild conditions. scientific.net Additionally, novel multicomponent condensation reactions have been developed. These reactions bring together malononitrile, hydrogen sulfide (B99878), various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to form the desired 6,7-dihydro-5H-cyclopenta[b]pyridine framework. researchgate.net
Nucleophilic Additions and Acetylization in Synthetic Pathways
Nucleophilic additions are critical steps in the synthesis of the this compound scaffold. scientific.net A key example is the Michael addition of propanedinitrile to an α,β-unsaturated cycloketone, which forms a crucial intermediate adduct. nih.gov Following this, a subsequent nucleophilic attack by an alkoxide anion drives the reaction forward. nih.gov
Dechlorination Processes in Final Product Formation
In certain synthetic pathways leading to the 6,7-dihydro-5H-cyclopenta[b]pyridine ring system, a dechlorination step is employed. scientific.net This reaction serves as a final-stage transformation to furnish the target product. The inclusion of this step is essential for achieving the desired molecular structure after the core scaffold has been assembled through prior reactions like Vilsmeier cyclization. scientific.net
Utilization of Commercially Available Precursors (e.g., Cyclopentanone, Benzylamine)
The synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold often begins with simple and commercially available raw materials. scientific.net For instance, cyclopentanone and benzylamine (B48309) are used as foundational starting materials in a multi-step synthesis. scientific.net Another approach utilizes cyclopentanone, which undergoes a Knoevenagel condensation with aromatic aldehydes to create diarylidine cyclopentanone derivatives, key intermediates for subsequent cyclization reactions. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in the efficient synthesis of this compound and its analogues. One notable method is the direct oxidation of 2,3-cyclopentenopyridine analogues. rsc.org This reaction is achieved with high yield and excellent chemoselectivity using Manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. rsc.orgrsc.org This approach represents a green chemistry method for producing the target compound. rsc.org
In other synthetic routes, sodium alkoxides, such as sodium ethoxide or sodium methoxide, are used as catalysts in cyclocondensation reactions to produce derivatives of the target scaffold. nih.govacs.org
Below is a table summarizing the results of the manganese-catalyzed oxidation for producing various analogues of this compound. rsc.org
| Compound | Yield (%) |
| This compound | 88% |
| 2-Benzoylpyridine | 68% |
| Analogue 2g | 73% |
| Analogue 2l | 81% (from one precursor) |
| Analogue 2l | 70% (from a different precursor) |
| Analogue 2m | 70% |
| Analogue from 2,3-cycloheptenopyridine | 41% |
Manganese-Catalyzed Oxidation for CH2 Adjacent to Pyridine Moiety
Manganese catalysts have proven effective in the oxidation of the CH2 group adjacent to the pyridine moiety. rsc.orgresearchgate.net Specifically, Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) has been successfully employed as a catalyst for this transformation. rsc.orgrsc.org This catalytic system demonstrates high efficiency in converting 2,3-cyclopentenopyridine analogues into their corresponding this compound analogues. rsc.orgresearchgate.net The use of a manganese-based catalyst is advantageous due to its relative abundance and lower toxicity compared to other transition metals. nih.govrsc.org Research has shown that ligands incorporating pyridyl groups can sometimes decompose in the presence of a manganese source and an oxidant to form pyridine-2-carboxylic acid, which is the active catalytic species. nih.gov
Application of Specific Oxidants (e.g., t-BuOOH in H2O)
The choice of oxidant is critical for the success of the manganese-catalyzed oxidation. Tert-butyl hydroperoxide (t-BuOOH), particularly a 65% solution in water, has been identified as a highly effective oxidant for this reaction. rsc.orgrsc.org The reaction is typically carried out in water at room temperature (25 °C), highlighting the green chemistry aspects of this methodology. rsc.org This system provides high yields and excellent chemoselectivity for the desired ketone product. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Chemoselectivity
Optimization of the reaction conditions is essential to maximize the yield and chemoselectivity of the oxidation. A general procedure involves stirring a mixture of the 2,3-cyclopentenopyridine substrate, a catalytic amount of Mn(OTf)2, and an excess of t-BuOOH in water. rsc.org For instance, using 0.50 mmol of 2,3-Cyclopentenopyridine, 0.0025 mmol of Mn(OTf)2, and 2.5 mmol of t-BuOOH in 2.5 mL of water at 25°C for 24 hours can result in an 88% yield of this compound after purification. rsc.org This method's high chemoselectivity is a significant advantage, as it selectively oxidizes the benzylic-like CH2 group without affecting other parts of the molecule. rsc.orgresearchgate.net
Synthesis of this compound Derivatives and Analogues
Beyond the parent compound, the synthesis of its derivatives and analogues allows for the exploration of a wider range of chemical space and potential applications.
Cyclocondensation Reactions for Functionalized Pyridine Derivatives (e.g., Carbonitrile Analogues)
Cyclocondensation reactions offer a powerful tool for constructing the 6,7-dihydro-5H-cyclopenta[b]pyridine core with various functional groups. A notable example is the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org This is achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.govacs.org This method allows for the introduction of a carbonitrile group at the 3-position and various aryl substituents, leading to highly functionalized analogues. nih.gov
Role of Alkoxide Reagents and Catalysts in Derivative Synthesis
In the aforementioned cyclocondensation reactions, alkoxide reagents play a dual role as both a reagent and a catalyst. nih.govacs.org Sodium alkoxides, such as sodium ethoxide or sodium methoxide, are successfully employed to facilitate the reaction. nih.govacs.org The use of these reagents enables the reaction to proceed efficiently, often with a reflux time of approximately 2 hours, yielding highly pure compounds in outstanding yields without the need for chromatographic purification. nih.gov
Multi-Step Synthetic Strategies for Complex Analogues
The synthesis of more complex analogues often requires multi-step strategies. For instance, the synthesis of certain 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be initiated by a Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form diarylidine cycloalpentanone derivatives. nih.gov These intermediates then undergo cyclocondensation to yield the final complex pyridine analogues. nih.gov Another approach involves a multi-step flow process, which has been successfully applied to the synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating the potential of continuous flow chemistry for constructing complex molecules containing related structural motifs. syrris.jp
Data Tables
Table 1: Optimized Conditions for Manganese-Catalyzed Oxidation
| Parameter | Value |
| Substrate | 2,3-Cyclopentenopyridine |
| Catalyst | Mn(OTf)2 |
| Oxidant | t-BuOOH (65% in H2O) |
| Solvent | H2O |
| Temperature | 25 °C |
| Yield | 88% |
Data sourced from Ren et al. (2015). rsc.org
Table 2: Synthesis of Carbonitrile Analogues via Cyclocondensation
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 2,5-diarylidenecyclopentanone | propanedinitrile | Sodium alkoxide | 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Stereoselective Synthesis of Chiral Analogues (e.g., (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol related structures)
The generation of chiral centers in molecules is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, the introduction of chirality, particularly at the C5 position to form chiral alcohols like (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol, is of significant interest. This is primarily achieved through the stereoselective reduction of the prochiral ketone, this compound. Two prominent and highly effective methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comwikipedia.org These methods utilize chiral catalysts to control the stereochemical outcome of the reduction, leading to the desired enantiomer in high purity.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones to secondary alcohols using molecular hydrogen. nrochemistry.com This method typically employs ruthenium (II) complexes with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand. nrochemistry.comnih.gov The combination of these chiral ligands creates a highly effective catalytic environment that can differentiate between the two faces of the prochiral ketone. nih.gov
The general reaction involves treating the ketone substrate with hydrogen gas in the presence of a catalytic amount of the chiral Ru(II) complex. The choice of the enantiomer of the chiral ligand (e.g., (R)-BINAP or (S)-BINAP) dictates the stereochemistry of the resulting alcohol. nrochemistry.com For the synthesis of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol, a catalyst with the appropriate chirality would be selected to favor the formation of the (S)-enantiomer.
Key Features of Noyori Asymmetric Hydrogenation:
High Enantioselectivity: Often achieves excellent enantiomeric excess (ee), typically exceeding 95%. alfa-chemistry.com
High Catalytic Efficiency: Can be effective at very low catalyst loadings. nih.gov
Broad Substrate Scope: Applicable to a wide range of ketones, including aromatic and heteroaromatic ketones. nih.gov
The proposed mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The transfer of hydride to the carbonyl carbon occurs through a six-membered pericyclic transition state, where the chirality of the ligands directs the approach of the hydride to one of the enantiofaces of the ketone. nih.gov
| Catalyst Precursor | Chiral Ligands | Substrate Type | Typical H2 Pressure | Typical Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| [RuCl2(arene)]2 | (S)-BINAP, (S,S)-DPEN | Aromatic Ketones | 1-100 atm | Alcohols (e.g., Ethanol, Isopropanol) | >98% |
| RuCl2(PPh3)3 | (R)-XylBINAP, (R)-DAIPEN | Heteroaromatic Ketones | 10-50 atm | Methanol (B129727) | 95-99% |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, often derived from a chiral amino alcohol like (S)-prolinol, in combination with a borane (B79455) reducing agent, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (B86392) (BH3•THF). alfa-chemistry.comwikipedia.orgorganic-chemistry.org
In a typical CBS reduction, the ketone is treated with the borane reagent in the presence of a catalytic amount of the chiral oxazaborolidine. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. wikipedia.org The ketone then coordinates to the Lewis acidic endocyclic boron atom of the catalyst from the sterically less hindered face. alfa-chemistry.com This ternary complex then proceeds through a six-membered ring transition state to deliver the hydride to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity. alfa-chemistry.comorganic-chemistry.org
Key Features of the CBS Reduction:
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the stereochemistry of the catalyst. alfa-chemistry.com
High Enantioselectivity: Capable of producing alcohols with very high enantiomeric excess. alfa-chemistry.com
Mild Reaction Conditions: The reaction is typically carried out at or below room temperature.
For the synthesis of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol, an (R)-CBS catalyst would be employed to direct the hydride addition to the re-face of the ketone, yielding the desired (S)-alcohol.
| Chiral Catalyst | Borane Source | Substrate Type | Typical Solvent | Typical Temperature | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| (R)-Me-CBS | BH3•SMe2 | Aryl Alkyl Ketones | Tetrahydrofuran (THF) | -20 °C to room temperature | 90-98% |
| (S)-Bu-CBS | Catecholborane | α,β-Unsaturated Ketones | Toluene | -78 °C to 0 °C | >95% |
Reactivity Profiles and Transformational Chemistry of 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One
Oxidation Reactions of the 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one Core
Oxidation reactions of the this compound core primarily target the dihydropyridine (B1217469) ring, leading to the formation of the fully aromatized 5H-cyclopenta[b]pyridin-5-one. This transformation is a key step in the synthesis of various derivatives with altered electronic and biological properties.
One of the common methods to achieve this aromatization is through dehydrogenation using oxidizing agents. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported for the oxidation of similar dihydropyridine systems. The reaction proceeds by a hydride abstraction mechanism, facilitated by the formation of a stable pyridinium (B92312) ion intermediate.
Another approach involves the use of potassium permanganate (B83412) (KMnO4) under controlled conditions. This powerful oxidizing agent can effect the dehydrogenation, although care must be taken to avoid over-oxidation and cleavage of the rings. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the desired product.
Furthermore, catalytic dehydrogenation using transition metals like palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, such as α,α'-dipyridyl, has been successfully employed. This method offers a milder alternative to strong chemical oxidants and often proceeds with high efficiency.
The table below summarizes various oxidizing agents and their corresponding products in the oxidation of the this compound core.
| Oxidizing Agent | Reagent/Catalyst | Product |
| Dehydrogenation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 5H-cyclopenta[b]pyridin-5-one |
| Oxidation | Potassium permanganate (KMnO4) | 5H-cyclopenta[b]pyridin-5-one |
| Catalytic Dehydrogenation | Palladium on carbon (Pd/C), α,α'-dipyridyl | 5H-cyclopenta[b]pyridin-5-one |
Functional Group Interconversions on the Cyclopenta[B]pyridin-5-one System
The carbonyl group at the 5-position of the cyclopenta[b]pyridin-5-one system is a versatile handle for a variety of functional group interconversions. These transformations are essential for the synthesis of diverse analogs with modified properties.
One of the most fundamental reactions is the reduction of the ketone to a secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.
The resulting alcohol can be further functionalized. For example, it can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles to introduce a wide range of substituents at the 5-position.
Another important transformation is the conversion of the carbonyl group into a carbon-carbon double bond through the Wittig reaction. By reacting the ketone with a phosphorus ylide, a variety of exocyclic alkenes can be synthesized. The nature of the ylide determines the substituent that is introduced.
The formation of imines and related derivatives is also a common functional group interconversion. Reaction of the ketone with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazine, leads to the corresponding imines, oximes, or hydrazones. These derivatives can serve as intermediates for further transformations or may exhibit interesting biological activities themselves.
The table below provides a summary of key functional group interconversions at the 5-position of the cyclopenta[b]pyridin-5-one system.
| Reagent(s) | Transformation | Product |
| Sodium borohydride (NaBH4) | Reduction of ketone | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
| Phosphorus ylide (Ph3P=CHR) | Wittig reaction | 5-alkylidene-6,7-dihydro-5H-cyclopenta[b]pyridine |
| Primary amine (R-NH2) | Imine formation | N-(6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylidene)amine |
| Hydroxylamine (NH2OH) | Oxime formation | This compound oxime |
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, substitution can be achieved. The position of substitution is influenced by both the nitrogen atom and the fused cyclopentanone (B42830) ring. Typically, electrophilic attack occurs at the positions meta to the nitrogen atom, which are the C3 and C4 positions in the pyridine ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation, such as bromination or chlorination, can be achieved using the respective halogen in the presence of a Lewis acid catalyst. The regioselectivity of these reactions is often a challenge, and mixtures of isomers may be obtained.
Nucleophilic Aromatic Substitution Reactions
In contrast to electrophilic substitution, the pyridine ring of this compound is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4 positions). The presence of a good leaving group at these positions facilitates the reaction.
A classic example of nucleophilic aromatic substitution on a pyridine ring is the Chichibabin reaction, which involves the amination of the ring using sodium amide. For the this compound system, this reaction would be expected to introduce an amino group at the C2 or C4 position.
Furthermore, if a halogen atom is present on the pyridine ring, it can be readily displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines. This provides a versatile method for the introduction of a wide range of functional groups onto the aromatic core of the molecule.
Metal-Catalyzed Coupling Reactions Involving this compound Substrates
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they can be applied to the this compound system to form new carbon-carbon and carbon-heteroatom bonds. These reactions typically require the presence of a halide or triflate group on the pyridine ring.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly useful. For instance, a bromo-substituted this compound can be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to introduce new carbon-based substituents.
These coupling reactions offer a powerful and modular approach to the synthesis of complex derivatives of the this compound scaffold, allowing for the systematic exploration of structure-activity relationships.
Ring-Opening and Rearrangement Reactions
Under certain conditions, the this compound ring system can undergo ring-opening or rearrangement reactions. For example, cleavage of the cyclopentanone ring can be achieved under strong acidic or basic conditions, potentially leading to the formation of substituted pyridine derivatives.
Rearrangement reactions, such as the Beckmann rearrangement of the corresponding oxime, can be used to expand the cyclopentanone ring into a six-membered lactam. This transformation provides access to a different class of heterocyclic compounds with a modified ring skeleton.
The specific conditions required for these reactions and the nature of the resulting products are highly dependent on the substitution pattern of the starting material and the reagents employed.
Advanced Characterization and Spectroscopic Analysis of 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, providing precise information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectra provide detailed information about the chemical environment of protons in the molecule. For the this compound core, characteristic signals corresponding to the pyridine (B92270) and cyclopentanone (B42830) rings are observed.
In one derivative, 8-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the protons on the cyclopentane (B165970) ring appear as two multiplets, one at approximately 3.27 ppm and the other at 2.78 ppm. The aromatic protons on the pyridine ring produce signals in the downfield region, with a multiplet at 8.79 ppm, a doublet at 8.00 ppm (J = 7.7 Hz), and a multiplet at 7.31 ppm. rsc.org
For more complex derivatives, such as the 3-carbonitrile series, the signals for the two cyclic CH₂ groups of the cyclopentene (B43876) ring are observed as triplets at approximately 2.87 ppm (J = 5.8 Hz) and 3.09 ppm (J = 4.1 Hz). nih.gov Aromatic protons and any vinyl protons typically resonate in the 7.31–7.59 ppm range. acs.org Substituents on the core structure significantly influence the chemical shifts. For example, an ethoxy group substituent introduces a characteristic quartet around 4.61 ppm and a triplet around 1.43 ppm. nih.govacs.org
The specific chemical shifts and coupling constants observed for various protons in several derivatives are detailed in the table below.
| Compound | Proton Signals (δ ppm) |
| 8-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org | 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) |
| Compound 2b rsc.org | 8.61 (dd, J = 4.8, 1.8 Hz, 1H), 8.21 (dd, J = 7.9, 1.8 Hz, 1H), 7.24-7.20 (m, 1H), 3.10 (t, J = 6.2 Hz, 2H), 2.66-2.60 (m, 2H), 2.18-2.10 (m, 2H) |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) nih.gov | 7.31–7.59 (m, 9H, 8CHarom. + CH=), 4.61 (q, J = 7.0 Hz, 2H, CH₂-CH₃), 3.09 (t, J = 4.1 Hz, 2H, CH₂–CH₂ Cyclic), 2.87 (t, J = 5.8 Hz, 2H, CH₂-CH₂ Cyclic), 1.43 (t, J = 7.0 Hz, 3H, CH₃-CH₂) |
| 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4) acs.org | 7.49–7.55 (m, 4H, 4CHarom), 7.43 (s, 1H, CH=), 7.00–7.12 (m, 4H, 4CHarom), 4.59 (q, J = 6.8 Hz, 2H, O-CH₂-CH₃), 3.81, 3.85 (s, 6H, 2OMe), 3.07 (t, J = 4.7 Hz, 2H, CH₂CH₂cyclic), 2.89 (t, J = 5.9 Hz, 2H, CH₂CH₂cyclic), 1.43 (t, J = 6.9 Hz, 3H, CH₃-CH₂–O) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the cyclopentanone ring is a key diagnostic signal, typically appearing far downfield.
For 8-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the carbonyl carbon resonates at 204.88 ppm. The carbons of the pyridine ring appear between 122.47 ppm and 174.36 ppm, while the aliphatic carbons of the cyclopentane ring are found upfield at 35.78 ppm and 28.73 ppm. rsc.org
In derivatives like 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the presence of a nitrile group (C≡N) is confirmed by a signal around 93.73 ppm. The cyclic CH₂ carbons appear at 27.22 and 28.90 ppm. nih.govacs.org Aromatic and vinyllic carbons show a cluster of signals in the 116.00 to 164.93 ppm range. nih.gov
Selected ¹³C NMR data for representative compounds are summarized below.
| Compound | Carbon Signals (δ ppm) |
| 8-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org | 204.88 (C=O), 174.36, 155.72, 131.91, 130.33, 122.47 (Pyridine C), 35.78, 28.73 (Cyclopentane C) |
| Compound 2b rsc.org | 196.91 (C=O), 162.68, 152.49, 134.02, 127.18, 121.24 (Pyridine C), 37.55, 31.54, 20.85 (Cyclopentane C) |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) nih.gov | 164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0 (Aromatic/Vinyl C), 93.7 (C≡N), 63.4 (OCH₂), 28.9, 27.2 (Cyclic CH₂), 14.8 (CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used to confirm the structure of target molecules. In the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, LC-MS was used to confirm the identity of the final product. scientific.net This technique is particularly useful for analyzing reaction mixtures and purified products, providing molecular weight information that corroborates the proposed structure.
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for unequivocally confirming the identity of newly synthesized compounds. The measured mass is compared to the calculated mass for the expected formula, with a small mass error providing strong evidence for the structure.
The analysis of numerous this compound analogues by HRMS using Electrospray Ionization (ESI) consistently shows excellent agreement between the calculated and found masses for the protonated molecule [M+H]⁺. rsc.org
The table below presents HRMS data for several derivatives, demonstrating the high accuracy of the mass measurements.
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 8-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org | C₈H₈NO | 134.0606 | 134.0598 |
| Compound 2b rsc.org | C₉H₁₀NO | 148.0762 | 148.0759 |
| Compound 2f rsc.org | C₁₁H₁₄NO₂ | 192.1025 | 192.1032 |
| Compound 2g rsc.org | C₁₂H₁₆NO₂ | 206.1181 | 206.1171 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, key absorption bands confirm the presence of the carbonyl group, aromatic rings, and any additional substituents.
In derivatives containing a nitrile group, a sharp absorption band is observed in the region of 2204–2214 cm⁻¹, which is characteristic of the C≡N stretch. nih.govacs.org The C=N bond within the pyridine ring shows an absorption around 1599–1605 cm⁻¹. nih.govacs.org Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹ (e.g., 3021–3067 cm⁻¹), while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹ (e.g., 2935–2981 cm⁻¹). nih.govacs.org The strong carbonyl (C=O) stretching band, a key feature of the parent structure, is expected around 1745 cm⁻¹. researchgate.net
The table below lists characteristic IR absorption bands for selected derivatives.
| Compound | Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) nih.gov | C-H (aromatic) | 3067, 3032 |
| C-H (aliphatic) | 2977, 2935 | |
| C≡N | 2204 | |
| C=N | 1599 | |
| 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4) acs.org | C-H (aromatic) | 3058, 3021 |
| C-H (aliphatic) | 2981, 2966 | |
| C≡N | 2214 | |
| C=N | 1605 | |
| 5H-Cyclopenta[2,1-b : 3,4-b']dipyridin-5-one derivative researchgate.net | C=O | 1745 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For derivatives of this compound, X-ray diffraction analysis has been instrumental in confirming molecular structures and understanding their binding interactions.
In the development of potent tubulin polymerization inhibitors, X-ray crystallography guided the design of complex derivatives. nih.gov For instance, the crystal structures of analogues like cyclopenta-pyrimidinyl dihydroquinoxalinones bound to tubulin have been elucidated. nih.gov These studies revealed that the pyrimidine (B1678525) portion of the molecules establishes crucial water-mediated hydrogen bonds, providing a structural basis for their high potency. nih.gov
A study detailing the synthesis of this compound (referred to as compound 2a in the study) provides access to its crystal structure data in a Crystallographic Information File (CIF). rsc.orgrsc.org This data allows for the detailed analysis of its solid-state structure, including bond lengths, angles, and crystal packing. Similarly, X-ray analysis was used to confirm the structure of a zirconium complex derivative, Cp*(η⁵-Cpᴾʸ)ZrCl₂, where the cyclopenta[b]pyridine ligand coordinates with the metal center in an η⁵-manner. rsc.org
Table 1: Crystallographic Data for this compound (2a) (Note: Specific data points are derived from the referenced CIF file mentioned in the source literature)
| Parameter | Value |
| Chemical Formula | C₈H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.982 |
| b (Å) | 7.845 |
| c (Å) | 8.527 |
| α (°) | 90 |
| β (°) | 108.45 |
| γ (°) | 90 |
| Volume (ų) | 633.5 |
| Z | 4 |
| Source | rsc.orgrsc.org |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of modern chemical synthesis and analysis, enabling the separation, identification, and purification of compounds from complex mixtures. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the most frequently employed techniques. nih.govrsc.org
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds. Reverse-phase HPLC (RP-HPLC) is commonly used for pyridine derivatives, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net
In the analysis of complex cyclopenta[b]pyridine derivatives, HPLC is used to determine the final purity of the compounds. For example, the purity of 4-(2-Chloro-6,7-dihydro-5H-cyclopenta[d]-pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one was determined to be 99.6% with a retention time (tR) of 2.37 minutes under specific analytical conditions. nih.gov The selection of a suitable stationary phase, such as a cyclodextrin-bonded silica (B1680970) column, and an appropriate mobile phase, like a methanol (B129727) and phosphate (B84403) buffer mixture, can achieve effective separation of various pyridine derivatives. nih.gov
Table 2: HPLC Purity Assessment of a Cyclopenta[b]pyridine Derivative
| Compound Name | Purity (%) | Retention Time (t_R) (min) |
| 4-(3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | 99.6% | 2.37 |
| 4-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | 96.27% | 2.53 |
| Conditions reported in the study for a related series of compounds, highlighting the utility of HPLC for purity determination. nih.gov |
Flash column chromatography is an essential preparative technique for the rapid purification of chemical compounds from reaction mixtures. orgsyn.org It utilizes air pressure to force the solvent through a column of adsorbent (commonly silica gel), accelerating the separation process compared to traditional gravity chromatography. orgsyn.orgnih.gov
This method is extensively cited in the synthesis of this compound and its analogues for the isolation of the final products. rsc.org The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether, is optimized to achieve efficient separation of the target compound from byproducts and unreacted starting materials. rsc.org By adjusting the polarity of the eluent system, chemists can effectively isolate compounds with varying polarities. rsc.org
Table 3: Examples of Flash Column Chromatography for Purification
| Compound | Eluent System (Solvent Ratio) | Yield (%) |
| This compound | Ethyl acetate/Petroleum ether (1:5 to 1:1) | 88% |
| 7,8-Dihydro-6H-cyclohexa[b]pyridin-6-one | Ethyl acetate/Petroleum ether (1:5) | 41% |
| 2-Benzoylpyridine | Ethyl acetate/Petroleum ether (1:5) | 87% |
| (4-chlorophenyl)(pyridin-2-yl)methanone | Not specified in provided context | 86% |
| 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Not specified in provided context | 83% |
| Data extracted from synthetic procedures for the title compound and related analogues. rsc.org |
Computational Chemistry and Theoretical Investigations of 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to determine the electronic structure of molecules. By calculating parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict a molecule's reactivity and stability.
While direct DFT studies on the parent compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one are not extensively detailed in the literature, research on closely related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) provides significant insight into the core structure's electronic properties. nih.govacs.org These studies, which use DFT to evaluate corrosion inhibition potential, calculate several key quantum chemical parameters. nih.govacs.org
The energy of HOMO (EHOMO) is associated with the molecule's capacity to donate electrons, while the energy of LUMO (ELUMO) relates to its ability to accept electrons. A low energy gap (ΔE = ELUMO - EHOMO) indicates higher reactivity. Other calculated descriptors include electronegativity (χ), which measures the tendency to attract electrons, and global hardness (η), which quantifies resistance to change in electron distribution. The fraction of electrons transferred (ΔN) can also be calculated to predict the direction of electron flow between the molecule and another substance, such as a metal surface. nih.gov
Table 1: Quantum Chemical Parameters Calculated for Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine Data extracted from a study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as corrosion inhibitors. nih.gov
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |
| Global Hardness (η) | Resistance to deformation or change in the electron cloud. |
| Fraction of Electrons Transferred (ΔN) | Predicts the number of electrons transferred from the inhibitor to the metal surface. |
These DFT calculations demonstrate that the electronic properties of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold can be systematically analyzed to predict its chemical behavior and interaction mechanisms. nih.govacs.org
Molecular Dynamics and Monte Carlo Simulations for Interfacial Adsorption Behavior
To understand how molecules like this compound behave at interfaces, for instance, on a metal surface in a solution, researchers employ Molecular Dynamics (MD) and Monte Carlo (MC) simulations. These methods model the interactions between the molecule and a surface, providing detailed information about adsorption configurations and energies. nih.govajchem-a.com
Monte Carlo simulations have been effectively used to study the adsorption of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives on an iron surface to model corrosion inhibition. nih.govacs.org In these simulations, a large number of random configurations of the molecule on the surface are generated, and the energy of each configuration is calculated. The final, lowest-energy configuration represents the most probable adsorption mode. nih.gov
The key output from these simulations is the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy value signifies a stronger and more stable adsorption. nih.govajchem-a.com These simulations typically model the molecule, a metal surface (e.g., Fe(110)), and relevant solvent molecules (e.g., water, hydronium ions) within a simulation box under periodic boundary conditions to mimic a real-world system. nih.govajchem-a.com
Table 2: Monte Carlo Simulation Parameters for Adsorption Studies This table describes typical parameters and outputs from MC simulations used to study the interfacial adsorption of derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine. nih.gov
| Parameter/Output | Description |
|---|---|
| Simulation Box | A defined volume containing the surface, the molecule of interest, and solvent molecules. |
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., COMPASS). |
| Adsorption Energy | The energy released when the molecule adsorbs onto the surface; a key indicator of interaction strength. |
| Binding Energy | The energy required to separate the adsorbed molecule from the surface. |
| Adsorption Configuration | The final, low-energy orientation of the molecule on the surface, often showing a near-parallel arrangement to maximize contact. |
The results from such simulations reveal that molecules with the 6,7-Dihydro-5H-cyclopenta[b]pyridine core can adsorb strongly onto metal surfaces, a behavior driven by the molecule's electronic structure. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the efficacy of new, untested compounds, thereby guiding the synthesis of more potent analogues.
While no specific QSAR models for this compound were identified, studies on other pyridine-fused heterocycles serve as a blueprint for how such models could be developed. For example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to novel hetero-ring fused pyridine (B92270) derivatives to understand their anticancer activity. nih.gov
A typical QSAR study involves:
Data Set Preparation: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is collected.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields in CoMFA/CoMSIA).
Model Development: Statistical methods are used to build a regression model that links the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
For this compound derivatives, a QSAR model could be built to predict activities such as antiviral, insecticidal, or fungicidal efficacy, as these have been observed in related cyclopenta[c]pyridine compounds. acs.orgnih.gov Such models could identify which structural features (e.g., the presence and position of specific substituents) enhance biological activity. nih.gov
Conformational Analysis and Molecular Modeling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformation is a critical first step for many other computational methods, including DFT calculations and molecular docking.
Molecular modeling encompasses a broader range of techniques used to build, visualize, and analyze 3D molecular structures. For a molecule like this compound, molecular modeling is essential for understanding its potential interactions with biological targets. The pyridinone core is a recognized scaffold in medicinal chemistry, known to form key interactions with therapeutic targets. frontiersin.orgnih.gov
Molecular docking is a prominent molecular modeling technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations of pyridinone-containing compounds have been used to:
Identify initial hit compounds against therapeutic targets like BRD9. frontiersin.orgnih.gov
Elucidate crucial hydrogen-bonding and π-stacking interactions within a receptor's active site. frontiersin.orgnih.gov
Guide the structural modification of lead compounds to improve binding affinity and efficacy.
For instance, docking studies on other pyridine ring-fused heterocycles have shown that the pyridine moiety often plays a vital role in binding to enzymes like kinases or receptors. researchgate.net A molecular model of this compound would serve as the foundation for such in silico screening against various biological targets.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are the dominant forces in supramolecular chemistry, governing molecular recognition, crystal packing, and the binding of ligands to biological receptors. NCI analysis is a computational method used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgresearchgate.net
While specific NCI analyses for this compound are not available, studies on related pyridinone and pyridine derivatives demonstrate the utility of these methods. rsc.orgresearchgate.net Techniques like Hirshfeld surface analysis and 2D fingerprint plots are used to quantify the relative contributions of different intermolecular contacts within a crystal structure. rsc.orgresearchgate.net
In crystals of related pyridinone-based molecules, NCI analyses have identified and characterized a variety of stabilizing interactions, including:
C—H···O and C—H···N hydrogen bonds: These are crucial directional interactions that guide molecular assembly. researchgate.net
π-π stacking: Interactions between the aromatic pyridine ring and other π-systems are often a major contributor to crystal stability. rsc.orgmdpi.com
C—H···π interactions: Where a C-H bond acts as a weak donor to a π-system. researchgate.net
Visualizing these interactions provides a deep understanding of how molecules of this compound would likely self-assemble in the solid state and how the pyridine ring and keto group could participate in binding to a larger host molecule or biological target. mdpi.com
Applications of 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One in Materials Science and Industrial Processes
Development of Novel Materials (e.g., Polymers, Coatings)
The compound 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is being explored for its potential in the creation of new materials, such as polymers and coatings. rsc.org The incorporation of the pyridine (B92270) moiety into polymer backbones is an area of active research due to the unique properties it can impart. Pyridine-containing polymers have shown promise in a variety of applications, including self-assembly of block copolymers and metal capture. nih.gov The synthesis of polyimides containing a pyridine moiety, for instance, has been shown to result in polymers with good thermal stability and film-forming ability. researchgate.net While direct polymerization of this compound is not extensively documented in the reviewed literature, its structural motifs are relevant to the synthesis of pyridinonorbornene monomers for ring-opening metathesis polymerization (ROMP). nih.gov This process allows for the creation of pyridine-containing polymers with predictable molar masses and high thermal stability. nih.gov Zirconium complexes of cyclopenta[b]pyridine have also been synthesized and studied for their catalytic activity in ethylene (B1197577) polymerization and copolymerization with other olefins. rsc.org The bifunctional nature of the cyclopenta[b]pyridine ligand, which can coordinate with a metal center, is a key feature in this application. rsc.org
Application as Corrosion Inhibitors for Metallic Alloys
Derivatives of this compound have been investigated as effective corrosion inhibitors for metallic alloys, particularly for carbon steel in acidic environments. nih.govresearchgate.net These organic compounds can form a protective film on the metal surface, thereby mitigating corrosion. The presence of heteroatoms (like nitrogen in the pyridine ring) and π-electrons in the molecular structure of these derivatives facilitates their adsorption onto the metal surface. nih.gov A study on newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) demonstrated their excellent corrosion inhibition properties for carbon steel in a molar sulfuric acid (H₂SO₄) medium. nih.gov
The corrosion inhibition performance of these cyclopenta[b]pyridine derivatives has been evaluated using various electrochemical techniques. nih.gov
Open Circuit Potential (EOCP): EOCP measurements are used to understand the initial interaction between the inhibitor and the metal surface.
Potentiodynamic Polarization (PDP): PDP studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The results for the CAPD derivatives indicated that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.gov The addition of these inhibitors leads to a decrease in the corrosion current density (i_corr). nih.gov For instance, the presence of 1.0 mM of the derivative CAPD-1 resulted in a significant reduction in i_corr, indicating a high inhibition efficiency. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the formation of the protective inhibitor film at the metal/solution interface. The Nyquist plots for carbon steel in the presence of CAPD derivatives showed an increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (R_ct). nih.gov This increase in R_ct signifies the formation of an effective insulating layer by the inhibitor molecules on the steel surface, leading to a higher inhibition efficiency. nih.gov The highest inhibition efficiency of 97.7% was achieved in the presence of 1.0 mM of CAPD-1. nih.gov
Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1M H₂SO₄ with and without different concentrations of CAPD-1 inhibitor.
| Concentration (mM) | E_corr (mV vs. Ag/AgCl) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 1250 | 130 | -145 | - |
| 0.1 | -490 | 125 | 125 | -140 | 90.0 |
| 0.2 | -495 | 75 | 120 | -135 | 94.0 |
| 0.5 | -500 | 45 | 115 | -130 | 96.4 |
| 1.0 | -505 | 28.8 | 110 | -125 | 97.7 |
Table 2: Electrochemical Impedance Spectroscopy Data for Carbon Steel in 1M H₂SO₄ with and without different concentrations of CAPD-1 inhibitor.
| Concentration (mM) | R_ct (Ω cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 250 | - |
| 0.1 | 450 | 120 | 90.0 |
| 0.2 | 750 | 80 | 94.0 |
| 0.5 | 1200 | 50 | 96.2 |
| 1.0 | 1850 | 30 | 97.6 |
Scanning Electron Microscopy (SEM) is utilized to visualize the surface of the metallic alloy with and without the corrosion inhibitor. In the absence of the inhibitor, the surface of carbon steel exposed to the acidic medium shows significant damage, characterized by a rough and pitted appearance. nih.gov However, in the presence of the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the SEM images reveal a much smoother surface, indicating the formation of a protective film that shields the metal from the corrosive environment. nih.gov This observation confirms the effectiveness of these compounds in preventing surface degradation. nih.gov
The interaction between the corrosion inhibitor molecules and the metal surface can be described by adsorption isotherms. The experimental data for the adsorption of the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives on the carbon steel surface were found to fit the Langmuir adsorption isotherm model. nih.gov This model assumes that the inhibitor molecules form a monolayer on the metal surface. The adsorption process was found to involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). nih.gov
Table 3: Adsorption Parameters from Langmuir Isotherm for CAPD-1 on Carbon Steel Surface.
| Parameter | Value |
| K_ads (L/mol) | 1.5 x 10⁴ |
| ΔG°_ads (kJ/mol) | -32.5 |
| R² | 0.998 |
The high value of the adsorption equilibrium constant (K_ads) and the negative value of the standard free energy of adsorption (ΔG°_ads) indicate a strong and spontaneous adsorption of the inhibitor molecules on the carbon steel surface. nih.gov
Role in Agrochemical Development (e.g., Pesticides, Herbicides)
The core structure of this compound is recognized for its utility in the formulation of agrochemicals, including pesticides and herbicides. rsc.org While specific commercial products based directly on this compound are not detailed in the available research, the broader class of cyclopenta[c]pyridine derivatives has shown significant biological activities relevant to agriculture. For instance, research on 5-aryl-cyclopenta[c]pyridine derivatives, which share a similar fused ring system, has demonstrated notable fungicidal, insecticidal, and anti-plant virus activities. In one study, a 3,4,5-trifluorophenyl derivative of 5-aryl-cyclopenta[c]pyridine exhibited a 91.9% inhibition ratio against the fungus Sclerotinia sclerotiorum at a concentration of 50 µg/mL. These findings suggest that the cyclopenta[b]pyridine scaffold is a promising platform for the development of new agrochemical agents.
Future Directions and Emerging Research Avenues for 6,7 Dihydro 5h Cyclopenta B Pyridin 5 One
Development of Green Chemistry Approaches for Synthesis
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the use of environmentally benign processes. A significant stride in this direction for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been the development of a manganese-catalyzed oxidation process. This method utilizes an inexpensive and earth-abundant metal catalyst, manganese(II) triflate (Mn(OTf)₂), in conjunction with tert-butyl hydroperoxide (t-BuOOH) as the oxidant, with water as the solvent. nih.gov This approach offers high yields and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine (B92270) moiety in 2,3-cyclopentenopyridine analogues, directly yielding the desired ketone. nih.gov
Future research will likely focus on expanding the substrate scope of this reaction and exploring other non-toxic and readily available catalysts. A key goal will be to further minimize waste and energy consumption, potentially through the development of one-pot multicomponent reactions that assemble the cyclopenta[b]pyridine core from simple precursors in a single, efficient step. The exploration of biocatalysis, using enzymes to perform specific transformations under mild conditions, also presents a promising frontier for the sustainable production of this compound and its derivatives.
Exploration of Novel Catalytic Systems
While manganese catalysis represents a significant advancement, the exploration of other novel catalytic systems remains a fertile ground for research. The synthesis of derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine, such as the 3-carbonitrile analogues, has been achieved through cyclocondensation reactions catalyzed by sodium alkoxides like sodium ethoxide or sodium methoxide. nih.gov Although effective, these strong bases can have limitations in terms of functional group tolerance.
Future investigations should aim to identify milder and more versatile catalytic systems. This could include:
Photocatalysis: Utilizing light to drive chemical reactions could offer new pathways for the synthesis and functionalization of the this compound core under ambient conditions.
Dual Catalysis: Combining two different types of catalysts, such as a metal catalyst and an organocatalyst, could enable novel transformations and the construction of more complex derivatives with high stereoselectivity.
Nanocatalysis: The use of catalytically active nanoparticles could provide enhanced reactivity and selectivity, along with the potential for catalyst recycling and reuse, further aligning with green chemistry principles.
The development of such catalytic systems would not only improve the efficiency and sustainability of synthesizing the core structure but also facilitate the introduction of diverse functional groups, thereby expanding the chemical space available for various applications.
Expansion of Biological Target Identification and Validation
The structural motif of this compound is a key component in a variety of biologically active molecules. While research has pointed towards its potential in medicinal chemistry, a comprehensive understanding of its biological targets is still in its nascent stages. The broader class of fused pyridines, including cyclopenta[c]pyridines, has demonstrated a range of promising biological activities, including antiviral, insecticidal, and fungicidal properties. nih.gov Furthermore, related pyrazolopyridine scaffolds are known to act as kinase inhibitors, a crucial class of drugs in cancer therapy. nih.govresearchgate.netrsc.org
Future research must focus on systematically screening this compound and its derivatives against a wide array of biological targets to identify novel therapeutic opportunities. This will involve:
High-Throughput Screening (HTS): Testing large libraries of derivatives against diverse biological assays to identify initial "hits."
Target Deconvolution: For active compounds, identifying the specific protein or pathway they interact with to produce a biological effect.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to optimize their potency and selectivity for the identified target.
A deeper understanding of the molecular mechanisms of action will be crucial for the rational design of new therapeutic agents based on this scaffold. The table below outlines potential biological activities based on studies of related pyridine-fused heterocyclic systems.
| Biological Activity | Target Class/Organism | Reference Compound Class |
| Antiviral | Plant Viruses (e.g., TMV) | 5-aryl-cyclopenta[c]pyridines |
| Insecticidal | Plutella xylostella | 5-aryl-cyclopenta[c]pyridines |
| Fungicidal | Sclerotinia sclerotiorum, Botrytis cinerea | 5-aryl-cyclopenta[c]pyridines |
| Anticancer | Protein Kinases | Pyrazolopyridines |
Advanced Materials Applications and Performance Optimization
Beyond its biological potential, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in advanced materials. A notable example is the use of its 3-carbonitrile derivatives as effective corrosion inhibitors for carbon steel in acidic environments. nih.gov These compounds demonstrate high inhibition efficiency by adsorbing onto the steel surface, forming a protective film. nih.gov
The future in this area lies in exploring the broader potential of this compound as a building block for functional materials. Research efforts could be directed towards:
Organic Electronics: The fused aromatic system suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Polymers and Coatings: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved resistance to degradation.
Sensors: Functionalized derivatives could be designed to selectively bind to specific analytes, enabling their use in chemical sensors.
Performance optimization will require a detailed understanding of the structure-property relationships, allowing for the targeted synthesis of derivatives with tailored electronic, optical, and physical properties. The table below summarizes the performance of some 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as corrosion inhibitors. nih.gov
| Compound | Concentration (mM) | Inhibition Efficiency (%) |
| CAPD-1 | 1.0 | 97.7 |
| CAPD-2 | 1.0 | 94.4 |
| CAPD-3 | 1.0 | 91.9 |
| CAPD-4 | 1.0 | 90.5 |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. mdpi.com For this compound, these computational tools can accelerate discovery and optimization across all the aforementioned areas.
Future directions in this domain include:
Predictive Modeling for Bioactivity: ML algorithms can be trained on existing data to build predictive models for the biological activity of novel, unsynthesized derivatives. nih.govrsc.orgyoutube.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.
Computer-Aided Synthesis Planning (CASP): AI tools can analyze the structure of a target derivative and propose viable synthetic routes, potentially identifying more efficient and greener pathways than those conceived through traditional methods. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.
Materials Property Prediction: Similar to bioactivity prediction, ML models can be developed to forecast the electronic, optical, and physical properties of new materials incorporating this chemical entity, guiding the design of next-generation advanced materials.
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives with greater efficiency and precision, significantly reducing the time and resources required to bring new innovations from the laboratory to real-world applications. The synergy between computational prediction and experimental validation will be a hallmark of future research on this promising compound.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and how can reaction conditions be optimized for scalability?
- Methodological Answer : A high-yield (86–95%) synthesis involves manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ as a catalyst and t-BuOOH (65% in H₂O) as an oxidant at 25°C in water. This method achieves excellent chemoselectivity and avoids harsh solvents . For scalability, optimize reaction time, temperature, and catalyst loading. Purification via flash chromatography (Cy:EtOAc 1:1) yields a pure product .
Q. How should researchers characterize the purity and structure of this compound derivatives?
- Methodological Answer : Use a combination of:
- ¹³C NMR (e.g., δ 198.3 ppm for the carbonyl group) .
- Elemental analysis (e.g., C: 74.43%, H: 5.21% for derivatives) .
- Melting point determination (e.g., 64°C for the parent compound, matching literature values) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or decomposition. Derivatives like 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one are hygroscopic; use desiccants and monitor moisture levels .
Q. Which functional groups can be introduced into the cyclopenta[b]pyridine scaffold, and what reagents are effective?
- Methodological Answer : Common modifications include:
- Halogenation : Bromine or chlorine substituents (e.g., 3-bromo or 2-chloro derivatives) using electrophilic substitution .
- Amination : Introduce amines via Buchwald-Hartwig coupling (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride) .
Advanced Research Questions
Q. How can chemoselectivity challenges be addressed during the oxidation of substituted pyridine precursors?
- Methodological Answer : Mn(OTf)₂ in water selectively oxidizes the CH₂ group adjacent to the pyridine moiety without over-oxidizing sensitive substituents (e.g., benzyl or ethyl groups). Adjust t-BuOOH stoichiometry to suppress side reactions . For electron-deficient substrates, switch to t-BuOH as the solvent to enhance selectivity .
Q. What strategies resolve contradictions in regioselectivity during electrophilic aromatic substitution (EAS) on cyclopenta[b]pyridine derivatives?
- Methodological Answer : Regioselectivity in EAS (e.g., nitration or sulfonation) depends on:
- Ring strain : The fused cyclopentane ring directs substitution to the C3 position due to steric and electronic effects .
- Catalytic systems : Use Lewis acids like FeCl₃ to stabilize transition states for meta-substitution in halogenation reactions .
Q. How do steric and electronic factors influence the stability of cyclopenta[b]pyridine derivatives under acidic or basic conditions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the pyridine ring against hydrolysis but may increase susceptibility to nucleophilic attack at the carbonyl position .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) at C2 reduce ring-opening reactions in acidic media .
Q. What analytical challenges arise when characterizing multi-substituted derivatives, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
